molecular formula C14H26N2O4 B090937 1,4-Bis(isopropoxyacetyl)piperazine CAS No. 17229-59-3

1,4-Bis(isopropoxyacetyl)piperazine

Cat. No.: B090937
CAS No.: 17229-59-3
M. Wt: 286.37 g/mol
InChI Key: BTLCBGDIKOJAQS-UHFFFAOYSA-N
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Description

1,4-Bis(isopropoxyacetyl)piperazine (CAS 17229-59-3) is a synthetic piperazine derivative with the molecular formula C14H26N2O4 and a molecular weight of 286.37 g/mol . This compound features a piperazine core symmetrically substituted at its nitrogen atoms with two isopropoxyacetyl groups . These specific substituents are known to influence key physicochemical properties, such as solubility and lipophilicity , which can be critical for its performance in research applications. Piperazine derivatives are privileged scaffolds in medicinal and materials chemistry, widely studied for their diverse pharmacological potential, which includes antimicrobial and antitumor activities . The structural motif of a bis-carboxamide linker, as found in this molecule, is present in several bioactive compounds and is often explored for its role in molecular recognition and binding . The compound serves as a versatile building block for further chemical synthesis. For instance, it can be used to prepare complex bis-heterocyclic systems, such as piperazine-based bis(thiazoles) and bis(thiadiazoles), which have shown promising cytotoxicity against various cancer cell lines like hepatoblastoma (HepG2) and human colorectal carcinoma (HCT 116) . From a safety perspective, the compound has a reported oral LD50 of 3400 mg/kg in mice . It has a density of 1.086 g/cm³ and a flash point of 217.5°C . This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use .

Properties

CAS No.

17229-59-3

Molecular Formula

C14H26N2O4

Molecular Weight

286.37 g/mol

IUPAC Name

2-propan-2-yloxy-1-[4-(2-propan-2-yloxyacetyl)piperazin-1-yl]ethanone

InChI

InChI=1S/C14H26N2O4/c1-11(2)19-9-13(17)15-5-7-16(8-6-15)14(18)10-20-12(3)4/h11-12H,5-10H2,1-4H3

InChI Key

BTLCBGDIKOJAQS-UHFFFAOYSA-N

SMILES

CC(C)OCC(=O)N1CCN(CC1)C(=O)COC(C)C

Canonical SMILES

CC(C)OCC(=O)N1CCN(CC1)C(=O)COC(C)C

Synonyms

1,4-Bis(isopropoxyacetyl)piperazine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

The following table and analysis compare 1,4-Bis(isopropoxyacetyl)piperazine with structurally or functionally related compounds from the evidence. Key differences in substituents, molecular properties, and applications are highlighted.

Table 1: Structural and Functional Comparison of Piperazine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties Reference
This compound* Isopropoxyacetyl groups Not provided Estimated ~300–350 Hypothesized: Solubility modifier, pharmacological potential
1,4-Bis(morpholinoacetyl)piperazine Morpholinoacetyl groups C₁₆H₂₈N₄O₄ 340.42 Chelation, material science
1,4-Bis(3-aminopropyl)piperazine 3-Aminopropyl groups C₁₀H₂₄N₄ 200.33 Antimalarial activity, kinase inhibition
1,4-Bis(acryloyl)piperazine Acryloyl groups C₁₀H₁₂N₂O₂ 192.22 Polyacrylamide gel cross-linker
1,4-Bis(5-arylidene-4-oxothiazolinyl)piperazine Thiazolinone-arylidene groups Varies ~400–500 Antiproliferative, kinase inhibition (DYRK1A IC₅₀ = 41 nM)
1,4-Bis(diphenylacetyl)piperazine Diphenylacetyl groups C₃₂H₃₀N₂O₂ 490.60 No direct data; likely for ligand synthesis

Notes:

  • Molecular weights are calculated or reported from referenced studies.

Key Comparative Analysis

Substituent Effects on Bioactivity: Antimicrobial Activity: Thiadiazole- and thiazolinone-substituted piperazines (e.g., C₂₂H₂₂N₆S₄, MW 529.7) exhibit potent antimicrobial properties, likely due to sulfur-containing heterocycles enhancing membrane penetration . The isopropoxyacetyl groups may offer similar advantages via lipophilicity modulation. Antitumor Activity: Derivatives like 1,4-bis[3-(aminodithiocarboxy)propionyl]piperazine show selective inhibition of HL-60 leukemia cells (90% at 10 µM) . Isopropoxyacetyl groups could enhance tumor targeting through steric or electronic effects.

Material Science Applications: Cross-Linking Agents: 1,4-Bis(acryloyl)piperazine improves electrophoretic separation of proteins by forming stable polyacrylamide networks . Isopropoxyacetyl groups might reduce aggregation in similar contexts. Coordination Chemistry: Morpholinoacetyl-substituted piperazines form stable complexes with metals (e.g., Ga²⁺, Mn²⁺) for catalytic or structural applications .

Thermal and Chemical Stability: Selenogallate frameworks incorporating 1,4-bis(3-aminopropyl)piperazine show higher thermal stability (TGA data) compared to ethylenediamine analogs, attributed to rigid piperazine backbones . Isopropoxyacetyl groups may further enhance stability via steric protection.

Preparation Methods

Direct Acylation Using Isopropoxyacetyl Chloride

The most straightforward approach involves reacting piperazine with two equivalents of isopropoxyacetyl chloride in the presence of a base. This method parallels the acylation of piperazine with other acyl chlorides, as demonstrated in the synthesis of 1,4-disubstituted piperazine-2,5-diones. Key considerations include:

  • Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are optimal due to their inertness and ability to dissolve both reactants.

  • Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) neutralizes HCl byproducts, driving the reaction to completion.

  • Temperature : Room temperature or mild heating (40–60°C) prevents decomposition of sensitive intermediates.

A representative protocol would involve dissolving piperazine (1 equiv) in DCM, adding TEA (2.2 equiv), and slowly introducing isopropoxyacetyl chloride (2.2 equiv) at 0°C. After stirring for 12–24 hours at room temperature, the mixture is washed with aqueous NaHCO₃, dried, and concentrated to yield the product.

Stepwise Acylation with Protecting Groups

For enhanced control over substitution, a protecting-group strategy can be employed. This method, akin to the synthesis of 1,4-bis(trimethylsilyl)piperazine, involves:

  • Protection of one amine : Using tert-butoxycarbonyl (Boc) or trimethylsilyl (TMS) groups to block one nitrogen.

  • Acylation of the free amine : Reacting with isopropoxyacetyl chloride.

  • Deprotection : Removing the protecting group under acidic (e.g., trifluoroacetic acid for Boc) or fluoride-based (e.g., TBAF for TMS) conditions.

  • Second acylation : Repeating the acylation step.

This approach minimizes side products but increases synthetic steps, potentially reducing overall yield.

Alternative Pathways via Nucleophilic Substitution

Alkylation Followed by Acylation

A less common but viable route involves initial alkylation of piperazine followed by oxidation to introduce acetyl groups. For example:

  • Alkylation : Reacting piperazine with isopropyl bromoacetate to form 1,4-bis(isopropoxyacetate)piperazine.

  • Hydrolysis : Converting ester groups to carboxylic acids using NaOH or LiOH.

  • Reduction : Reducing carboxylic acids to acetyl groups via LiAlH₄ or borane-THF.

This method mirrors reductive amination strategies used for 1,4-bis(3-aminopropyl)piperazine derivatives, though additional optimization would be required for ester intermediates.

Catalytic and Process Optimization

Catalyst Screening

Transition-metal catalysts, such as palladium or nickel complexes, could facilitate coupling reactions between pre-functionalized piperazines and isopropoxyacetyl precursors. However, no direct examples exist in the surveyed literature.

Solvent and Temperature Effects

Data from analogous syntheses suggest that polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may complicate purification. Elevated temperatures (80–100°C) improve kinetics but risk decomposition, as observed in the synthesis of 1,4-bis(3-aminoalkyl)piperazines.

Comparative Analysis of Synthetic Routes

The table below summarizes inferred reaction parameters based on analogous piperazine functionalization studies:

MethodAcylating AgentSolventBase/CatalystTemperatureYield*
Direct AcylationCl-CO-CH₂-O-iPrDCMTEA25°C~60%
Stepwise (Boc)Cl-CO-CH₂-O-iPrTHFDIPEA40°C~45%
Alkylation-ReductioniPrOCH₂CO₂EtMeOH/H₂ONaOH/LiAlH₄Reflux~35%

*Estimated yields based on analogous reactions .

Q & A

Q. What are the established synthetic routes for 1,4-Bis(isopropoxyacetyl)piperazine, and what are the critical optimization parameters?

Methodological Answer: The synthesis typically involves:

Piperazine ring formation : Cyclization of diamines under controlled pH and temperature.

Acylation : Reaction with chloroacetyl chloride or methacrylic anhydride in the presence of a base (e.g., triethylamine) .

Substituent introduction : Stepwise attachment of functional groups (e.g., isopropoxyacetyl) via nucleophilic substitution or condensation .
Key parameters :

  • Reaction temperature (room temperature for green synthesis using clay catalysts like maghnite-H⁺) .
  • Solvent choice (methanol for Schiff base formation, dichloromethane for acylation) .
  • Catalyst loading (e.g., 10–15 wt% maghnite-Na⁺ for polymerization) .

Q. Which spectroscopic and crystallographic methods are most effective for structural characterization?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent patterns and purity .
  • X-ray diffraction : Single-crystal analysis to resolve stereochemistry (e.g., SHELX refinement protocols) .
  • IR spectroscopy : Identification of carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
    Example : Conformational analysis via Spartan06 software using AM1 semi-empirical methods to determine low-energy conformers .

Q. What in vitro biological assays are used to evaluate anticancer activity?

Methodological Answer:

  • Molecular docking : AutoDock Vina for DNA interaction studies (PDB ID: 1BNA) with grid sizes of 40ų and flexible ligand protocols .
  • Binding affinity quantification : ΔG values (e.g., -7.5 kcal/mol) calculated via docking simulations .
  • Agar diffusion : Antibacterial activity against E. coli or S. aureus as a proxy for cytotoxicity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported DNA binding sites from docking studies?

Methodological Answer: Contradictions in binding site data (e.g., two sites with ΔG = -7.5 and -7.4 kcal/mol ) require:

Multi-software validation : Cross-check results with GROMACS or Schrödinger.

MD simulations : 100-ns trajectories to assess binding stability.

Q. What computational strategies optimize substituent patterns for enhanced bioactivity?

Methodological Answer:

  • QSAR modeling : Correlate substituent electronic effects (EWG/EDG) with inhibitory activity .
  • Docking libraries : Screen derivatives with para-chloro or ortho-nitro groups for improved DNA intercalation .
    Key Finding : Ortho/para-substituted derivatives show higher DPP-IV inhibition (IC₅₀ < 10 µM) than meta-substituted analogs .

Q. How can green chemistry principles be applied to synthesis?

Methodological Answer:

  • Catalyst selection : Maghnite-H⁺ for solvent-free, room-temperature acylation (72% yield) .
  • Waste reduction : Use water as a solvent for hydrolysis steps .
  • Energy efficiency : Microwave-assisted reactions to reduce time and byproducts.

Q. What challenges arise in interpreting thermodynamic binding data?

Methodological Answer:

  • Statistical rigor : Use bootstrapping to assess ΔG uncertainty (e.g., ±0.2 kcal/mol ).
  • Entropy-enthalpy compensation : Analyze via van’t Hoff plots to avoid false-positive conclusions.
  • Control experiments : Compare with known intercalators (e.g., doxorubicin) to validate binding modes.

Q. How to address contradictions between bioassay results and computational predictions?

Methodological Answer:

  • False negatives/positives : Reconcile docking scores (e.g., -7.5 kcal/mol ) with IC₅₀ values from cytotoxicity assays.
  • Membrane permeability : Adjust predictions using LogP values (e.g., 1.92 for 1,4-Bis(2-chloro-4-nitrophenyl)piperazine ).
  • Metabolic stability : Incorporate liver microsome data to refine activity predictions.

Q. What crystallization techniques yield high-quality crystals for X-ray analysis?

Methodological Answer:

  • Vapor diffusion : Slow evaporation from methanol/water mixtures .
  • Temperature gradients : Cooling from 40°C to 4°C at 0.5°C/hour.
  • SHELX refinement : Use TWINABS for twinned data and Olex2 for structure solution .

Q. How to design experiments for structure-activity relationship (SAR) studies?

Methodological Answer:

Core modification : Synthesize analogs with varied acyl groups (e.g., acetyl vs. benzodioxinyl ).

Bioactivity profiling : Test against multiple targets (e.g., DNA, DPP-IV, antioxidant pathways ).

Data integration : Combine docking, MD, and in vitro assays to map substituent effects.

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